3-Acetoxy-4'-cyanobenzophenone
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Overview
Description
3-Acetoxy-4’-cyanobenzophenone is an organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 g/mol It is characterized by the presence of an acetoxy group and a cyanobenzophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-cyanobenzophenone typically involves the acetylation of 4’-cyanobenzophenone. One common method includes the reaction of 4’-cyanobenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete acetylation .
Industrial Production Methods: Industrial production of 3-Acetoxy-4’-cyanobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanobenzophenone moiety to amines.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
3-Acetoxy-4’-cyanobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-cyanobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The cyanobenzophenone moiety can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
4’-Cyanobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Acetoxybenzophenone: Lacks the cyanide group, affecting its chemical properties and applications.
4-Acetoxy-4’-cyanobenzophenone: Similar structure but with different positioning of functional groups.
Properties
IUPAC Name |
[3-(4-cyanobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-4-2-3-14(9-15)16(19)13-7-5-12(10-17)6-8-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHBBYSMZAPZJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641639 |
Source
|
Record name | 3-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-71-5 |
Source
|
Record name | 3-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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